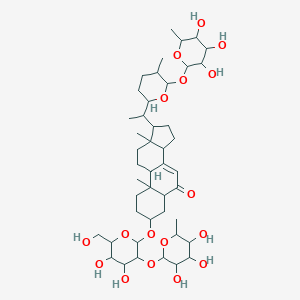
1-(Phenylacetyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylacetyl)-4-methylpiperidine, also known as Desmethylprodine or MPPP, is a synthetic opioid drug that was first developed in the 1940s. It is a very potent and highly addictive substance that has been associated with numerous cases of overdose and death. Despite its dangers, 1-(Phenylacetyl)-4-methylpiperidine has been the subject of scientific research due to its potential medical applications.
作用机制
The mechanism of action of 1-(Phenylacetyl)-4-methylpiperidine is similar to other opioids. It works by binding to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding activates the receptors, which then produce a range of effects, including pain relief, euphoria, and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Phenylacetyl)-4-methylpiperidine are similar to those of other opioids. It produces a range of effects on the body, including pain relief, sedation, and euphoria. However, it is also associated with a range of negative effects, including respiratory depression, nausea, and vomiting.
实验室实验的优点和局限性
1-(Phenylacetyl)-4-methylpiperidine has been used in laboratory experiments due to its potent analgesic properties. It has been used to study the effects of opioids on the brain and to develop new pain medications. However, due to its highly addictive nature and potential for overdose, it is not recommended for use in laboratory experiments.
未来方向
There are several future directions for research on 1-(Phenylacetyl)-4-methylpiperidine. One area of research is the development of new pain medications that are less addictive and have fewer side effects. Another area of research is the development of new treatments for opioid addiction. Additionally, there is a need for further research into the long-term effects of 1-(Phenylacetyl)-4-methylpiperidine on the brain and body.
合成方法
The synthesis of 1-(Phenylacetyl)-4-methylpiperidine involves the reaction of piperidine with phenylacetic acid and acetic anhydride. This reaction produces an intermediate compound, which is then reduced using lithium aluminum hydride to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
科学研究应用
1-(Phenylacetyl)-4-methylpiperidine has been studied for its potential medical applications. It has been shown to have analgesic properties, which means it can be used as a painkiller. Additionally, it has been studied for its potential use in the treatment of opioid addiction. However, due to its highly addictive nature, it is not recommended for use in clinical settings.
属性
产品名称 |
1-(Phenylacetyl)-4-methylpiperidine |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC 名称 |
1-(4-methylpiperidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H19NO/c1-12-7-9-15(10-8-12)14(16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI 键 |
RTLLKOZQVFYGRU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CC2=CC=CC=C2 |
规范 SMILES |
CC1CCN(CC1)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)



